N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic scaffold comprising an 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core, substituted with a phenyl group at position 4 and a 5-methyl-1,2-oxazol-3-yl acetamide moiety via a sulfanyl linker. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., oxadiazole and thiadiazole derivatives) suggest plausible applications in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-11-17(25-29-13)23-18(27)12-30-22-24-20-19(15-9-5-6-10-16(15)31-20)21(28)26(22)14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPLOMYRKVNWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. Its structure includes an oxazole ring and a thiazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 337.34 g/mol |
| Molecular Formula | C17H15N5O3 |
| LogP | 1.7717 |
| Polar Surface Area | 75.098 Å |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds in the same class as N-(5-methyl-1,2-oxazol-3-yl)-2-(sulfanyl)acetamide. For instance, derivatives have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | TBD |
Cytotoxicity
The cytotoxic effects of related compounds have been assessed using the MTT assay on various cell lines including HaCat and Balb/c 3T3 cells. These studies revealed promising results indicating that certain derivatives possess selective cytotoxicity against cancerous cells while sparing normal cells .
Molecular docking studies suggest that the compound interacts with key bacterial enzymes such as MurD and DNA gyrase, forming significant interactions that inhibit their activity. The binding energies observed for these interactions were comparable to established antibiotics like ciprofloxacin, indicating a potential for developing new antimicrobial agents based on this scaffold .
Case Studies
One notable case study involved the synthesis and evaluation of thiazolo[4,5-b]pyridine derivatives that share structural similarities with N-(5-methyl-1,2-oxazol-3-yl)-2-(sulfanyl)acetamide. The study found that these compounds exhibited not only antibacterial but also antifungal activities against strains such as Candida, highlighting their broad-spectrum antimicrobial potential .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Core Structural Analogues
The tricyclic framework distinguishes the target compound from bicyclic or monocyclic analogs. Key comparisons include:
Key Observations :
- The 1,2-oxazole substituent differs from 1,3,4-oxadiazole or thiadiazole groups in analogs, altering electronic distribution (e.g., oxazole’s lower aromaticity vs. oxadiazole) .
Electronic and Isovalent Considerations
Per Boudart’s principles, "isovalency" (similar valence electron count) rather than strict isoelectronicity may govern reactivity. The target compound’s sulfur and nitrogen atoms create electron-deficient regions, akin to thiadiazole derivatives in .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Potential
Analogous compounds (e.g., 8g in ) exhibit enzyme inhibition via sulfanyl-acetamide linkers interacting with active sites. The target compound’s tricyclic system may enhance binding affinity but reduce solubility due to increased hydrophobicity. For example:
Antimicrobial Activity
Thiadiazole and oxadiazole derivatives (e.g., ) often display antimicrobial properties. The target compound’s phenyl and methyl-oxazole groups may mimic hydrophobic interactions seen in Gram-positive bacterial inhibitors, though its larger size could limit membrane penetration .
Stability and Reactivity
- The tricyclic system’s fused rings may improve thermal stability but increase susceptibility to enzymatic degradation at sulfur/nitrogen sites.
- Thiadiazole analogs () show higher acid stability due to aromatic heterocycles, whereas the target compound’s oxazole may hydrolyze under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
